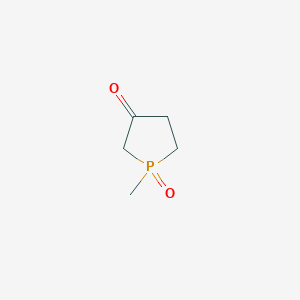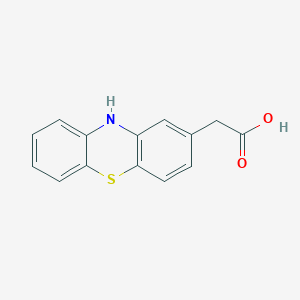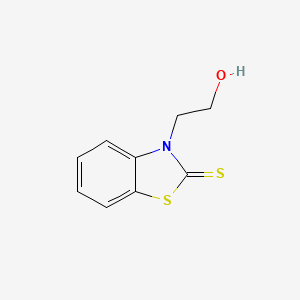
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the thiazole ring and a thione group at the second position of the thiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the nitrogen atom of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Industry: It is used as a corrosion inhibitor and in the formulation of rubber additives.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxyethyl group enhances its solubility and facilitates its interaction with biological membranes, leading to increased efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with similar hydroxyethyl groups.
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: A quinazoline derivative with a hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione is unique due to its specific combination of a benzothiazole ring with a hydroxyethyl group and a thione group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
22258-70-4 |
|---|---|
Formule moléculaire |
C9H9NOS2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H9NOS2/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 |
Clé InChI |
DMSMCVJAYYDJHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)S2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


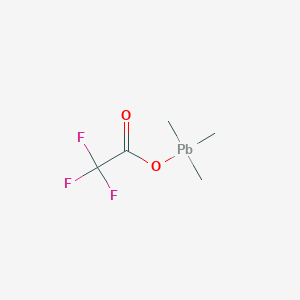

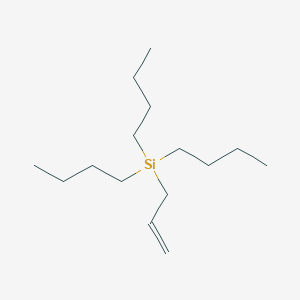
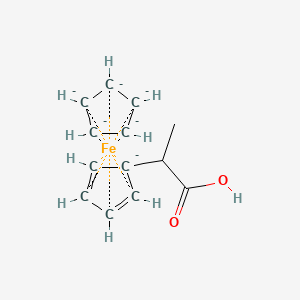

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
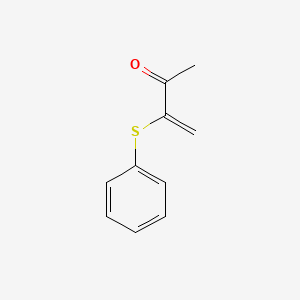

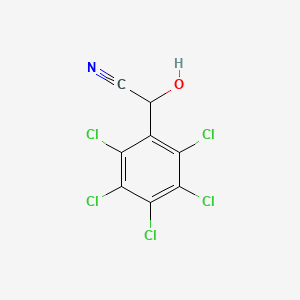

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

